4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide
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Overview
Description
4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H14N2O4S2 and its molecular weight is 278.34. The purity is usually 95%.
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Scientific Research Applications
Phospholipase A2 Inhibition and Myocardial Infarction Reduction :
- Compounds structurally related to 4-{2-[(Methylsulfonyl)amino]ethyl}benzenesulfonamide have been synthesized and evaluated as membrane-bound phospholipase A2 inhibitors. Some derivatives exhibited potent inhibition and significantly reduced the size of myocardial infarction in rats (Oinuma et al., 1991).
Endothelin-A Selective Antagonists :
- A series of biphenylsulfonamides, which are related to the compound , were identified as novel endothelin-A selective antagonists, showing promise in inhibiting the pressor effect caused by endothelin-1 (Murugesan et al., 1998).
Photolability and Photodecomposition :
- Sulfamethoxazole, a similar compound, is highly photolabile, leading to various photoproducts under certain conditions. This highlights the potential photochemical applications or concerns related to this class of compounds (Zhou & Moore, 1994).
Rotational Spectroscopy and Conformational Analysis :
- Benzenesulfonamides and their derivatives were studied using rotational spectroscopy to determine their conformations, providing insights into their biochemical interactions (Vigorito et al., 2022).
Antibacterial Activity :
- Derivatives of 4-(2-aminoethyl)benzenesulfonamide were synthesized and found to possess antibacterial properties, illustrating the potential for medical applications in combating bacterial infections (Gein et al., 2015).
Spectroscopic Properties and Structural Analysis :
- Detailed spectroscopic and structural analysis of sulfonamide compounds like 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide provided insights into their molecular characteristics, which are crucial for various applications (Ceylan et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, 4-(2-Aminoethyl)benzenesulfonamide, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
It is known that sulfonamide derivatives often interact with enzymes or receptors in the body, disrupting their normal function .
Mode of Action
Sulfonamides generally work by inhibiting the function of their target enzymes or receptors . The methylsulfonyl group in the compound could potentially interact with these targets, leading to changes in their activity.
Biochemical Pathways
Sulfonamides are known to interfere with various biochemical pathways, often leading to the inhibition of bacterial growth or other biological effects .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine . These properties can significantly impact the bioavailability of the compound.
Result of Action
Based on the general properties of sulfonamides, it can be inferred that the compound may lead to the inhibition of certain enzymes or receptors, potentially disrupting normal cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-{2-[(Methylsulfonyl)amino]ethyl}benzenesulfonamide. For instance, the compound’s solubility and stability might be affected by the pH of the environment . .
Properties
IUPAC Name |
4-[2-(methanesulfonamido)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S2/c1-16(12,13)11-7-6-8-2-4-9(5-3-8)17(10,14)15/h2-5,11H,6-7H2,1H3,(H2,10,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXMVOQQADLPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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